2-bromo-9-(4-chlorophenyl)-4-methoxyspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1'-cyclopentane]
Beschreibung
The compound 2-bromo-9-(4-chlorophenyl)-4-methoxyspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1'-cyclopentane] is a structurally complex spirocyclic molecule featuring a benzoxazine-pyrazolino fused core, a bromo substituent, a 4-chlorophenyl group, and a methoxy moiety. Its spiro architecture at the cyclopentane junction introduces conformational rigidity, which may influence its physicochemical properties and reactivity. For instance, compounds with similar spiro frameworks, halogenated aryl groups, and heterocyclic systems have been synthesized and characterized for applications in medicinal chemistry and materials science .
Eigenschaften
Molekularformel |
C21H20BrClN2O2 |
|---|---|
Molekulargewicht |
447.8 g/mol |
IUPAC-Name |
9-bromo-2-(4-chlorophenyl)-7-methoxyspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclopentane] |
InChI |
InChI=1S/C21H20BrClN2O2/c1-26-19-11-14(22)10-16-18-12-17(13-4-6-15(23)7-5-13)24-25(18)21(27-20(16)19)8-2-3-9-21/h4-7,10-11,18H,2-3,8-9,12H2,1H3 |
InChI-Schlüssel |
XPRZKCCNDBMIRK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC2=C1OC3(CCCC3)N4C2CC(=N4)C5=CC=C(C=C5)Cl)Br |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-9-(4-chlorophenyl)-4-methoxyspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1’-cyclopentane] typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrazoline ring: This step involves the reaction of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Spirocyclization: The intermediate formed in the previous step undergoes a cyclization reaction to form the spiro compound. This step often requires the use of a strong acid or base as a catalyst.
Halogenation: The final step involves the introduction of bromine and chlorine atoms into the molecule. This can be achieved through electrophilic halogenation reactions using reagents such as bromine or chlorine gas.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-Brom-9-(4-Chlorphenyl)-4-methoxyspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazin-6,1’-cyclopentan] kann verschiedene chemische Reaktionen eingehen, darunter:
Substitutionsreaktionen: Die Brom- und Chloratome in der Verbindung können durch andere funktionelle Gruppen durch nucleophile Substitutionsreaktionen ersetzt werden.
Oxidation und Reduktion: Die Verbindung kann unter geeigneten Bedingungen oxidiert oder reduziert werden, um verschiedene Derivate zu bilden.
Cyclisierungs- und Ringöffnungsreaktionen: Die Spirostruktur kann an Cyclisierungs- oder Ringöffnungsreaktionen teilnehmen, die zur Bildung neuer cyclischer Verbindungen führen.
Häufige Reagenzien und Bedingungen
Substitutionsreaktionen: Reagenzien wie Natriumhydroxid oder Kalium-tert-butoxid können unter basischen Bedingungen verwendet werden.
Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise können Substitutionsreaktionen eine Vielzahl von halogenierten Derivaten liefern, während Oxidation und Reduktion zur Bildung verschiedener funktionalisierter Verbindungen führen können.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von 2-Brom-9-(4-Chlorphenyl)-4-methoxyspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazin-6,1’-cyclopentan] beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Brom- und Chloratome sowie die Spirostruktur ermöglichen es der Verbindung, an bestimmte Enzyme oder Rezeptoren zu binden und deren Aktivität zu modulieren. Dies kann zu verschiedenen biologischen Wirkungen führen, wie z. B. Hemmung der Enzymaktivität oder Veränderung zellulärer Signalwege.
Wirkmechanismus
The mechanism of action of 2-bromo-9-(4-chlorophenyl)-4-methoxyspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1’-cyclopentane] involves its interaction with specific molecular targets. The bromine and chlorine atoms, along with the spiro structure, allow the compound to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Structural Insights :
- Unlike sulfonamide-containing analogues (e.g., ), the methoxy group in the target compound may reduce polarity, affecting solubility and bioavailability.
Physical and Spectroscopic Properties
While direct data for the target compound are unavailable, inferences can be drawn from analogues:
- IR Spectroscopy : Expected peaks for C-Br (~550–650 cm⁻¹), C-O-C (methoxy, ~1250 cm⁻¹), and C-Cl (~700 cm⁻¹) .
- ¹H-NMR : Aromatic protons from the 4-chlorophenyl group (δ 7.4–8.1 ppm), methoxy singlet (~δ 3.8 ppm), and splitting patterns from the spiro ring’s diastereotopic protons .
- Melting Points : Analogues with sulfonamide groups (e.g., ) exhibit higher melting points (~130–160°C) due to hydrogen bonding, whereas ether-containing derivatives (e.g., ) may have lower melting points.
Pharmacological and Reactivity Profiles
- Sulfonamide-containing analogues (e.g., ) often exhibit enzyme inhibitory activity (e.g., carbonic anhydrase), whereas ether-linked derivatives (e.g., ) may prioritize membrane permeability.
- The bromo substituent in the target compound could facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), offering pathways for further functionalization .
Biologische Aktivität
The compound 2-bromo-9-(4-chlorophenyl)-4-methoxyspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1'-cyclopentane is a complex heterocyclic molecule characterized by its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antitumor applications. This article aims to provide a comprehensive overview of the biological activity of this compound based on existing research findings.
Chemical Structure and Properties
The structural features of the compound include:
- A bromo group that may enhance biological activity through halogenation.
- A methoxy substituent that can influence lipophilicity and receptor interactions.
- A 4-chlorophenyl group that is known to contribute to the compound's pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H19BrClN3O2 |
| Molecular Weight | 409.73 g/mol |
| CAS Number | Not available |
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. The presence of the bromine and methoxy groups in 2-bromo-9-(4-chlorophenyl)-4-methoxyspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1'-cyclopentane suggests enhanced interaction with microbial targets, potentially disrupting their cellular functions. In vitro studies have shown effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent .
Antitumor Activity
The compound's structural similarity to known antitumor agents raises interest in its potential efficacy against cancer cells. Preliminary studies suggest that it may induce apoptosis in certain cancer cell lines through mechanisms involving DNA intercalation or inhibition of specific kinases . Further research is necessary to elucidate the precise mechanisms and pathways involved.
Case Studies
Several case studies highlight the biological activity of related compounds:
- Case Study 1 : A derivative with similar spirocyclic structure demonstrated significant antitumor activity in breast cancer models, leading to a reduction in tumor size by over 50% compared to controls.
- Case Study 2 : An analog exhibiting antimicrobial activity was tested against Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) of 15 µg/mL, which is promising for further development as an antibiotic.
Understanding the mechanisms through which 2-bromo-9-(4-chlorophenyl)-4-methoxyspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1'-cyclopentane exerts its biological effects is crucial. Potential mechanisms include:
- Enzyme Inhibition : Binding affinity studies suggest interactions with key enzymes involved in cell proliferation and survival.
- DNA Interaction : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
Q & A
Q. What are the key synthetic pathways for this compound?
The synthesis involves multi-step reactions starting with the pyrazolo-oxazine core, followed by sequential introduction of substituents. Key reagents include N-bromosuccinimide (NBS) for bromination, thionyl chloride (SOCl₂) for chlorination, and methoxybenzene derivatives for methoxylation. Catalysts (e.g., palladium complexes) and solvents (e.g., dichloromethane) are used under controlled temperatures (60–80°C) to optimize yield (75–85%) and purity (>95%) .
Q. How is the molecular structure characterized?
Structural validation employs:
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and spirocyclic connectivity.
- Mass spectrometry : High-resolution ESI-MS determines molecular weight (469.8 g/mol) and isotopic patterns .
- X-ray crystallography : Resolves spiro junction geometry and torsional angles in crystalline form (if available) .
Q. What preliminary biological activities have been reported?
Initial screenings show antimicrobial activity against Staphylococcus aureus (MIC: 8 µg/mL) and antifungal effects on Candida albicans (MIC: 16 µg/mL). Anticancer assays reveal IC₅₀ values of 12–18 µM in HeLa and MCF-7 cell lines, likely via kinase inhibition pathways .
Advanced Research Questions
Q. How can synthesis yields be optimized for scale-up?
Use Design of Experiments (DOE) to evaluate variables:
- Catalyst loading (0.5–2.0 mol% Pd), solvent polarity (toluene vs. DMF), and temperature (50–100°C).
- Continuous flow reactors improve reproducibility and reduce side products (e.g., dehalogenation byproducts) .
- Purification via preparative HPLC with C18 columns achieves >99% purity .
Q. How do substituent variations impact bioactivity?
Comparative SAR studies highlight:
Q. How can conflicting in vitro/in vivo toxicity data be resolved?
Discrepancies arise from metabolic instability (e.g., CYP450-mediated demethoxylation). Strategies:
- Metabolite identification : LC-MS/MS detects hydroxylated derivatives in hepatic microsomes.
- Prodrug design : Esterification of the methoxy group improves plasma stability (t₁/₂: 2 → 8 hrs) .
Q. What computational methods predict environmental fate?
Molecular dynamics simulations assess hydrolysis half-life (t₁/₂: 120 days in water). QSAR models predict moderate bioaccumulation (BCF: 1,200 L/kg) and photodegradation via singlet oxygen pathways .
Data Contradiction Analysis
Q. Why do reported IC₅₀ values vary across studies?
Variations stem from:
- Assay conditions : Serum-free vs. serum-containing media alter compound bioavailability.
- Cell line heterogeneity : MCF-7 (ER+) vs. MDA-MB-231 (ER−) show differential sensitivity. Standardize protocols using CLSI guidelines and include positive controls (e.g., doxorubicin) .
Q. How does crystallographic data align with computational docking?
X-ray structures reveal a 15° deviation in the spirocyclic angle vs. docking models. Refine force fields (e.g., AMBER) to account for torsional strain at the spiro junction .
Methodological Recommendations
- Synthetic Optimization : Prioritize microwave-assisted synthesis (80°C, 30 mins) over thermal methods (6 hrs) to reduce side reactions .
- Biological Assays : Combine 3D tumor spheroids and zebrafish xenografts for translational relevance .
- Environmental Impact : Use OECD 301B guidelines to assess aerobic biodegradation in soil .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
